3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine
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Overview
Description
3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with an oxan-4-yl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine typically involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. This one-pot synthesis is efficient and operationally simple, often carried out at room temperature . The reaction conditions are designed to be functional group tolerant and atom-economic, providing facile access to the desired triazolo[4,3-a]pyridine derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole or pyridine rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce various functional groups onto the triazole or pyridine rings .
Scientific Research Applications
3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: This compound shares a similar triazole-pyridine structure but with different substituents, leading to distinct chemical and biological properties.
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one:
Uniqueness
3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine is unique due to its oxan-4-yl substituent, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for exploring new chemical reactions and developing novel applications .
Properties
IUPAC Name |
3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c12-9-1-2-10-13-14-11(15(10)7-9)8-3-5-16-6-4-8/h1-2,7-8H,3-6,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKSTPFWDGAOPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NN=C3N2C=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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